5-Oxononanoic acid

Description

Contextualization within Oxo Fatty Acid Chemistry and Lipidomics

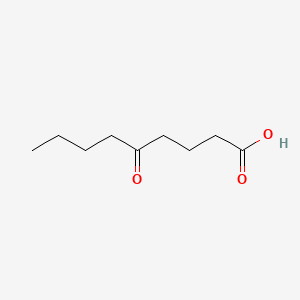

Oxo fatty acids are a class of fatty acids that contain a carbonyl (keto) group in addition to the terminal carboxylic acid group. nih.govgerli.com They are classified within the Fatty Acyls category in lipidomics, specifically under "Oxo fatty acids". nih.govnih.gov 5-Oxononanoic acid, with its nine-carbon backbone, is categorized as a medium-chain fatty acid. nih.gov Its structure consists of a valeryl group attached to the fourth carbon of a butyric acid molecule, hence its synonym, 4-n-valeryl butyric acid. nih.gov

The field of lipidomics systematically studies the structure and function of lipids in biological systems. Within this context, oxo fatty acids like this compound are of interest for their roles in various metabolic pathways. For instance, the ester of this compound and carnitine, known as 5-Oxononanoylcarnitine, is involved in the transport of acyl groups into the mitochondria for energy production via beta-oxidation. The study of such molecules helps to elucidate the intricate network of lipid metabolism and its implications in cellular processes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H16O3 nih.gov |

| Molecular Weight | 172.22 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 3637-15-8 nih.gov |

| Canonical SMILES | CCCCC(=O)CCCC(=O)O nih.gov |

| Lipidomics Classification | Fatty Acyls [FA] -> Oxo fatty acids [FA0106] nih.gov |

Isomeric Considerations and Structural Diversity within Nonanoid Oxo Acids

The nonanoic acid backbone allows for the placement of the oxo group at various positions, leading to a range of structural isomers, each with potentially distinct chemical properties and biological activities. The position of the ketone group is a critical determinant of the molecule's function.

A prominent isomer of this compound is 9-Oxononanoic acid. caymanchem.comontosight.ai Unlike the subject of this article, 9-Oxononanoic acid has its ketone group at the terminal (omega-9) position, making it an ω-oxo fatty acid. This structural difference has significant biochemical consequences. Research has shown that 9-Oxononanoic acid is a product of the lipid peroxidation of linoleic acid. caymanchem.comjst.go.jp It has been found to stimulate the activity of phospholipase A₂, a key enzyme in the arachidonate (B1239269) cascade that leads to the production of eicosanoids like thromboxane (B8750289) A₂. jst.go.jpnih.gov This activity highlights how the specific location of the oxo group can confer distinct biological roles.

The structural diversity extends to other related compounds as well. For example, 5-oxooctanoic acid and 5-oxodecanoic acid are structurally similar oxo fatty acids with eight and ten carbon chains, respectively, but share the C5-position for the ketone group. nih.govnih.gov The study of these various isomers and related structures provides valuable insights into the structure-activity relationships of oxo fatty acids.

Table 2: Comparison of this compound and 9-Oxononanoic acid Isomers

| Feature | This compound | 9-Oxononanoic acid |

|---|---|---|

| Molecular Formula | C9H16O3 nih.gov | C9H16O3 caymanchem.com |

| Molecular Weight | 172.22 g/mol nih.gov | 172.2 g/mol caymanchem.com |

| Position of Oxo Group | Carbon 5 nih.gov | Carbon 9 caymanchem.com |

| Common Synonyms | 4-n-valeryl butyric acid nih.gov | Azelaaldehydic acid caymanchem.com |

| Known Formation | Synthesis chemicalbook.com | Autoxidation of linoleic acid caymanchem.com |

| Reported Biological Role | Precursor to 5-Oxononanoylcarnitine for mitochondrial transport | Induces phospholipase A₂ activity and thromboxane A₂ production jst.go.jpnih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

5-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-5-8(10)6-4-7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLZRTYKQAFXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957698 | |

| Record name | 5-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-15-8 | |

| Record name | 5-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosourced Identification

Microbial Origin and Isolation

Isolation from Streptomyces Species through Metabolomics-Guided Dereplication

The discovery of 5-oxononanoic acid and its derivatives from microbial sources has been significantly advanced by modern analytical techniques. A metabolomics-guided dereplication approach, which combines liquid chromatography-high resolution mass spectrometry (LC-HRMS) with bioactivity screening, has proven instrumental in identifying novel natural products from complex microbial extracts. nih.govresearchgate.netresearchgate.net This strategy facilitates the rapid identification of known compounds (dereplication), allowing researchers to focus on novel and bioactive molecules. mdpi.comsemanticscholar.org

In a notable study aimed at discovering new anti-MRSA (Methicillin-resistant Staphylococcus aureus) agents, researchers isolated a methylated variant of this compound, specifically 8-methyl-5-oxononanoic acid , from a soil-derived Streptomyces species. nih.govresearchgate.net This isolation was guided by the analysis of metabolomic data which highlighted fractions with significant anti-MRSA activity. nih.govresearchgate.net The use of such sophisticated analytical methods is crucial for pinpointing interesting secondary metabolites within the vast chemical diversity of microbial fermentations. researchgate.net

Investigation of Methylated Oxononanoic Acid Variants

The isolation of 8-methyl-5-oxononanoic acid from Streptomyces underscores the structural diversity that can be found within this class of compounds. nih.govresearchgate.net While the parent compound, this compound, has its own biological activities, methylation can significantly alter the molecule's properties. The study that identified 8-methyl-5-oxononanoic acid was part of a broader effort to identify biomarkers in anti-MRSA fractions of soil streptomycetes. nih.gov This research highlights the importance of exploring microbial sources for novel bioactive compounds, including variants of known metabolites.

Plant Metabolism and Signaling Pathways

Identification as a Metabolite in Arabidopsis thaliana Systemic Acquired Resistance

In the realm of plant biology, this compound, often referred to as 9-oxononanoic acid (ONA) in this context, has been identified as a key metabolite in the systemic acquired resistance (SAR) of Arabidopsis thaliana. nih.govnih.govoup.com SAR is a plant-wide defense response that provides long-lasting protection against a broad spectrum of pathogens. frontiersin.org

Studies have shown that ONA, along with its precursor 9-hydroperoxy octadecadienoic acid (9-HPOD) and its oxidation product azelaic acid (AzA), accumulates during the induction of SAR. nih.govoup.com The identification of these compounds was achieved through the comparative metabolomic analysis of wild-type and mutant Arabidopsis plants that were unable to mount a SAR response. nih.govnih.gov Exogenous application of ONA was found to induce SAR, suggesting its direct role as a signaling molecule in this defense pathway. nih.gov These findings link lipid peroxidation products, specifically C9 compounds like ONA and AzA, to systemic immunity in plants. nih.govoup.com

Role in the Lipoxygenase Pathway in Plants

The biosynthesis of 9-oxononanoic acid in plants is intricately linked to the lipoxygenase (LOX) pathway. frontiersin.orgashs.org This pathway involves the oxygenation of polyunsaturated fatty acids, such as linoleic and linolenic acids, by LOX enzymes to form fatty acid hydroperoxides. nih.govfrontiersin.org

Specifically, the action of 9-lipoxygenase on these fatty acids produces 9-hydroperoxides. frontiersin.orgashs.org A subsequent enzyme, hydroperoxide lyase, cleaves these hydroperoxides to yield C9 aldehydes and 9-oxononanoic acid. ashs.orgmdpi.com This process is a crucial part of the plant's response to various stresses, including wounding and pathogen attack, leading to the production of a diverse array of signaling and defense molecules known as oxylipins. frontiersin.orgmdpi.com The generation of 9-oxononanoic acid via the LOX pathway highlights its role as a precursor to other important defense-related compounds, such as azelaic acid. frontiersin.orgeuropa.eu

Presence in Biological Systems and Food Matrices

Beyond its specific roles in microbial and plant systems, this compound and related compounds can be found in other biological contexts, often as products of lipid peroxidation. For instance, the oxidation of fats in foods can lead to the formation of various compounds, including oxo-fatty acids. researchgate.net Azelaic acid, which is formed from the oxidation of 9-oxononanoic acid, has been studied for its potential effects on lipid metabolism in human cells. mdpi.com The formation of 9-oxononanoic acid has also been discussed in the context of the oxidation of linoleic acid, a common dietary fatty acid. nih.gov While not always present in high concentrations, the occurrence of these compounds in food matrices is a result of the chemical breakdown of unsaturated fats. researchgate.net

Presence in Biological Systems and Food Matrices

Formation as a Lipid Peroxidation Product in Biological Tissues

Lipid peroxidation is a process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids (PUFAs). This process leads to the generation of a variety of products, including reactive aldehydes. The oxidation of linoleic acid, for instance, can produce oxo-nonanoic acid. nih.govresearchgate.net This process is of significant biological interest as the resulting products can covalently modify proteins, such as the lysine (B10760008) residues of apolipoprotein B100 in low-density lipoprotein (LDL), a key step in the development of atherosclerosis. nih.gov

While much of the research has focused on 9-oxononanoic acid as a secondary product of lipid peroxidation, the identification of various oxo fatty acids, including 7-oxoheptanoic acid and 8-oxooctanoic acid, as protein adducts in plasma suggests that different cleavage products of lipid hydroperoxides can occur. acs.org One study specifically identified an imine adduct of 9-oxononanoic acid on apolipoprotein A1 after subjecting plasma to oxidation. acs.org The formation of this compound is plausible through similar oxidative cleavage pathways of different unsaturated fatty acids or at different positions, though it is less commonly documented in mechanistic studies compared to its 9-oxo isomer.

Detection in Oxidized Food Products and Derivatives

The oxidation of lipids is a major factor in the quality and safety of food products. Thermal processes like roasting can accelerate the formation of oxidized fatty acids. researchgate.net For example, studies on roasted peanuts have identified the formation of glycerol-bound 9-oxononanoic acid. researchgate.net

While direct studies on this compound in food are limited, related oxo fatty acids are recognized for their role in food chemistry. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated compounds like 5-oxooctanoic acid and 5-oxodecanoic acid for use as flavoring agents, noting their fruity or creamy aromas. fao.orgfao.org This indicates that medium-chain oxo fatty acids are present in the food supply and contribute to flavor profiles. Given that lipid oxidation is a widespread process in food manufacturing and storage, it is conceivable that this compound could be formed, although it is not as commonly quantified as other oxidation markers.

Environmental Abundance and Atmospheric Chemistry

Beyond biological systems, oxo fatty acids are significant in environmental science, particularly in the chemistry of the atmosphere.

Occurrence in Atmospheric Aerosols Resulting from Ozonolysis

The heterogeneous reaction between ozone (O₃) and unsaturated fatty acids on the surface of atmospheric aerosols is a key area of atmospheric chemistry research. copernicus.org The ozonolysis of oleic acid, a common component of organic aerosols, is a well-studied model system that produces four primary products: nonanal (B32974), nonanoic acid, azelaic acid, and 9-oxononanoic acid. copernicus.orgacs.orgcopernicus.org

These reactions alter the chemical and physical properties of aerosol particles. The formation of highly oxygenated, low-volatility products like 9-oxononanoic acid can increase the ability of particles to act as cloud condensation nuclei (CCN), which has implications for cloud formation and climate regulation. copernicus.orgcopernicus.org Studies have shown that at atmospherically relevant near-zero temperatures, a residual surface film containing nonanoic acid, azelaic acid, and 9-oxononanoic acid can persist on the aerosol surface after ozonolysis. copernicus.org

Table 1: Primary Products of Oleic Acid Ozonolysis in Atmospheric Aerosols

| Product | Chemical Formula | Significance | References |

| Nonanal | C₉H₁₈O | Volatile aldehyde, partitions to gas phase | copernicus.orgcopernicus.org |

| Nonanoic acid | C₉H₁₈O₂ | Amphiphilic, contributes to residual surface film | copernicus.orgcopernicus.org |

| 9-Oxononanoic acid | C₉H₁₆O₃ | Low volatility, contributes to residual film, potential CCN | copernicus.orgacs.orgcopernicus.org |

| Azelaic acid | C₉H₁₆O₄ | Dicarboxylic acid, contributes to residual film | copernicus.orgcopernicus.org |

Identification as an Environmental Chemical in Exposome Studies

The "exposome" concept refers to the totality of environmental exposures an individual experiences over a lifetime and how these exposures relate to health. hmdb.caeuropa.eu Modern analytical techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS), enable non-targeted screening of a wide range of chemicals in biological samples to characterize the exposome. nih.gov

In this context, This compound has been specifically identified and confirmed as an environmental chemical. nih.gov A proof-of-concept study using LC-QTOF/MS to analyze plasma from a cohort of individuals with and without Systemic Lupus Erythematosus (SLE) successfully confirmed the presence of several environmental chemicals, including this compound. nih.gov This finding supports the use of non-targeted exposome approaches for discovering and generating hypotheses about disease-related exposures. nih.gov The detection of this compound in human plasma highlights its presence as part of the human exposome, originating from either endogenous processes like lipid peroxidation or external environmental sources. nih.govresearchgate.net

Table 2: Identification of this compound in Exposome Research

| Study Focus | Sample Matrix | Analytical Method | Key Finding | Reference |

| Systemic Lupus Erythematosus (SLE) | Plasma | LC-QTOF/MS | This compound was one of seven chemicals confirmed from a non-targeted analysis of features associated with SLE status. | nih.gov |

| Early-Life Exposome | Maternal and Cord Blood | Mass Spectrometry | A study of suspect features that differed by demographic variables included This compound as a confirmed chemical. | researchgate.net |

Biosynthesis and Biotransformation Mechanisms

Enzymatic Pathways Leading to 5-Oxononanoic Acid Formation

The biosynthesis of this compound is predominantly achieved through the enzymatic breakdown of larger lipid molecules, particularly unsaturated fatty acids. Two major pathways are recognized for its formation: the lipoxygenase (LOX) and hydroperoxide lyase (HPL) cascade, and other oxidative cleavage mechanisms.

A primary and well-studied route for the formation of oxononanoic acids is the lipoxygenase (LOX) pathway, which is activated in plants in response to stress or during development. jiangnan.edu.cn This pathway utilizes a sequence of enzymatic reactions to convert polyunsaturated fatty acids into a variety of signaling and defense molecules. jiangnan.edu.cn

The process begins with the lipoxygenase enzyme, which catalyzes the dioxygenation of polyunsaturated fatty acids like linoleic acid. jiangnan.edu.cnnih.gov Specifically, 9-lipoxygenase (9-LOX) introduces oxygen to linoleic acid to form 9-hydroperoxyoctadecadienoic acid (9-HPODE). researchgate.net This hydroperoxide intermediate is then acted upon by a specific class of enzymes known as hydroperoxide lyases (HPL). jiangnan.edu.cnnih.gov HPL cleaves the C-C bond of the hydroperoxy fatty acids. nih.gov When HPL acts on 9-HPODE, it results in the formation of a C9 aldehyde and a C9 oxo-acid, which is 9-oxononanoic acid. researchgate.netmdpi.com This cleavage is a key step in the production of "green leaf volatiles" (GLVs), which are C6 or C9 aldehydes and alcohols responsible for the characteristic smell of freshly cut grass. nih.gov

Research has demonstrated the feasibility of this enzymatic cascade in a controlled setting. A one-pot, two-step process using 9S-lipoxygenase from Solanum tuberosum (potato) and 9/13-hydroperoxide lyase from Cucumis melo (melon) successfully converted linoleic acid into 9-oxononanoic acid with a notable yield of 73%. researchgate.net Studies have indicated that the sequential application of LOX and HPL enzymes leads to better performance compared to simultaneous action. researchgate.net

Beyond the specific LOX/HPL cascade, this compound can also be formed through other oxidative cleavage events in lipid metabolism. Oxidative cleavage refers to the breaking of carbon-carbon double bonds to form molecules with carbon-oxygen double bonds, such as aldehydes and carboxylic acids. ebi.ac.uk

Autoxidation of polyunsaturated fatty acids is a significant source of this compound. caymanchem.com For example, 9-oxononanoic acid is recognized as a major product resulting from the autoxidation of linoleic acid. caymanchem.comnih.gov This process can occur non-enzymatically or be facilitated by various catalysts. During the oxidative degradation of polysorbate 80 (PS80), which contains oleic acid, 9-oxononanoic acid has been identified as a specific degradation product, indicating that oxidation primarily targets the double bond of the unsaturated fatty acid component. nih.gov

Furthermore, research into the catalytic performance of copper-based catalysts in the oxidative cleavage of fatty acid triglycerides has shown that 9-oxononanoic acid can be an intermediate. chemfaces.com In these systems, it is suggested that 9-oxononanoic acid is formed and subsequently converted to azelaic acid. chemfaces.com The degradation of lipid hydroperoxides, such as 9,12-dihydroperoxy-10E,13E-octadecadienoic acid (9,12-DiHPODE) derived from linoleic acid, is another postulated pathway that yields 9-oxononanoic acid alongside other products like hexanal (B45976). researchgate.net

Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Cascade Reactions

Metabolic Intermediates and Related Biochemical Transformations

Once formed, this compound can serve as a metabolic intermediate, undergoing further biochemical transformations. One of the key reactions is its reduction to a corresponding hydroxy acid. Early studies demonstrated that baker's yeast (Saccharomyces cerevisiae) can reduce 5-oxodecanoic acid to 5-hydroxydecanoic acid. nih.govnih.gov This conversion is NADPH-dependent and occurs primarily within the mitochondria. nih.govnih.gov

More recent research has focused on the enzymatic reduction of oxo-fatty acids to produce valuable chiral molecules. For instance, 4-oxononanoic acid, a close structural relative, is reduced to 4-hydroxynonanoic acid by S. cerevisiae during alcoholic fermentation. researchgate.net This hydroxy acid then undergoes spontaneous lactonization under acidic conditions to form γ-nonalactone, a significant flavor compound in wine. researchgate.net

Similarly, 5-oxodecanoic acid is a substrate for carbonyl reductase enzymes, which catalyze its reduction to 5-hydroxydecanoic acid. This product can then cyclize to form δ-decalactone, another valuable flavor and fragrance compound. jiangnan.edu.cnresearchgate.net In the context of biotin (B1667282) synthesis, the related compound 8-amino-7-oxononanoic acid serves as a crucial precursor, which is transaminated to form 7,8-diaminopelargonic acid. ebi.ac.ukchemfaces.comnih.gov

Investigation of Metabolic Pathways Utilizing Oxononanoic Acid Substrates

The utility of this compound as a substrate has been extensively investigated in the field of biocatalysis, particularly for the synthesis of chiral lactones. These studies often involve engineering enzymes to improve their activity and selectivity for specific substrates.

Researchers have successfully used 5-oxodecanoic acid as a model substrate to develop and test engineered carbonyl reductases. rsc.orgacs.org For example, a carbonyl reductase from Serratia marcescens, denoted as SmCR, was cloned and found to catalyze the asymmetric reduction of long-chain keto acids, including 5-oxodecanoic acid, to yield chiral δ-lactones with high enantiopurity. researchgate.net Through structure-guided directed evolution, a variant named SmCRM5 was created that exhibited a 13.8-fold higher specific activity towards 5-oxodecanoic acid compared to the wild type, producing (R)-δ-decalactone with 99% enantiomeric excess (ee). rsc.orgrcsb.org

In another study, a novel carbonyl reductase from Hyphopichia burtoni (HbKR) was identified and engineered. jiangnan.edu.cnnih.gov The wild-type HbKR showed activity towards 5-oxodecanoic acid, and an engineered variant, F207A/F86M, demonstrated a 9.7-fold increase in specific activity, reaching 8.37 U/mg. nih.gov This engineered enzyme was capable of reducing 100 mM of 5-oxodecanoic acid to produce optically pure (S)-δ-decalactone. nih.gov These investigations highlight how this compound and its analogs are valuable tools for exploring and optimizing metabolic pathways for the production of high-value chemicals.

Data Tables

Table 1: Engineered Carbonyl Reductase Activity on 5-Oxodecanoic Acid

| Enzyme Variant | Source Organism | Substrate | Product | Specific Activity (U/mg) | Fold Improvement | Enantiomeric Excess (ee) | Reference |

| SmCRM5 | Serratia marcescens | 5-Oxodecanoic acid | (R)-δ-decalactone | Not specified, but 13.8-fold higher than wild-type | 13.8 | 99% | rsc.orgrcsb.org |

| HbKR (Wild-Type) | Hyphopichia burtoni | 5-Oxodecanoic acid | (S)-δ-decalactone | ~0.86 | 1.0 | >99% | nih.gov |

| HbKR F207A/F86M | Hyphopichia burtoni | 5-Oxodecanoic acid | (S)-δ-decalactone | 8.37 | 9.7 | >99% | nih.gov |

| CpAR2 | Candida parapsilosis | 5-Oxodecanoic acid | (S)-δ-decalactone | 0.3 | - | 95% | jiangnan.edu.cn |

Chemo-Enzymatic Conversion Strategies

Chemo-enzymatic strategies offer a powerful approach for the synthesis of this compound, combining the high selectivity of biocatalysts with the efficiency of chemical reactions. These integrated processes are often designed as one-pot reactions to improve efficiency and reduce waste.

A notable example is the bienzymatic cascade utilizing a 9S-lipoxygenase (LOX) and a hydroperoxide lyase (HPL). researchgate.net In this process, the lipoxygenase catalyzes the specific oxygenation of linoleic acid to form 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). Subsequently, the hydroperoxide lyase cleaves the 9S-HPODE intermediate to yield 9-oxononanoic acid. researchgate.net Research has demonstrated that a successive application of the lipoxygenase followed by the hydroperoxide lyase in a one-pot setup can achieve yields as high as 73%. researchgate.net This approach not only provides a high-value chemical from a renewable feedstock but also generates green leaf volatiles as valuable by-products. researchgate.net

Further advancements have led to the development of three-enzyme cascades within a single host, such as E. coli, expressing a lipoxygenase, a hydroperoxide lyase, and an endogenous oxidoreductase to convert linoleic acid directly to azelaic acid, with 9-oxononanoic acid as a key intermediate. researchgate.netmdpi.com While the direct conversion to azelaic acid has been a primary focus, the isolation of the 9-oxononanoic acid intermediate is feasible and represents a critical step in producing this specific oxo acid. researchgate.net

| Enzyme Cascade Components | Substrate | Key Intermediate | Product | Reported Yield | Reference |

| 9S-Lipoxygenase, 9/13-Hydroperoxide Lyase | Linoleic Acid | 9S-Hydroperoxy-octadecadienoic acid (9S-HPODE) | This compound | 73% | researchgate.net |

| Lipoxygenase, Hydroperoxide Lyase, Oxidoreductase | Linoleic Acid | This compound | Azelaic Acid | 29 mg/L (azelaic acid) | researchgate.netmdpi.com |

Oxidative Cleavage Reactions of Unsaturated Fatty Acid Precursors

The oxidative cleavage of the double bonds in unsaturated fatty acids is a primary strategy for synthesizing dicarboxylic acids and oxo acids, including this compound. This approach involves breaking the carbon-carbon double bond and introducing oxygen-containing functional groups.

Catalytic oxidation offers an alternative to ozonolysis for the cleavage of unsaturated fatty acids. Tungsten-based catalysts, in particular, have been extensively studied for this purpose. mdpi.comd-nb.info The process typically involves the use of hydrogen peroxide (H₂O₂) as a green oxidant in the presence of a tungstate (B81510) catalyst. mdpi.comresearchgate.net The reaction proceeds through the formation of a peroxo-tungsten complex, which is the active oxidizing species. mdpi.comresearchgate.net The initial step is often the epoxidation of the double bond, followed by hydroxylation to a diol, and subsequent cleavage to yield carboxylic acids and aldehydes. mdpi.com For instance, the oxidation of oleic acid can lead to the formation of 9-oxononanoic acid, which can be further oxidized to azelaic acid. mdpi.com The efficiency of these systems can be enhanced by using phase transfer catalysts to facilitate the interaction between the aqueous oxidant and the organic fatty acid substrate. mdpi.com

Niobium(V) oxide (Nb₂O₅) has also been investigated as a catalyst for the oxidative cleavage of unsaturated fatty acid methyl esters. mdpi.comdntb.gov.uamdpi.com The catalytic activity of niobium oxide is attributed to the formation of hydroperoxyl radicals through the interaction of Nb(V) with H₂O₂. mdpi.com These radicals then initiate a reaction cascade that leads to the cleavage of the double bond. The surface properties and acid sites of the niobium oxide catalyst, which can be tuned by thermal treatment, play a crucial role in the reaction pathway and product distribution. mdpi.comresearchgate.netliterasisains.id

| Catalyst System | Unsaturated Precursor | Key Products | Notes |

| Tungstate / H₂O₂ | Oleic Acid | Azelaic acid, Nonanoic acid, 9-Oxononanoic acid | Proceeds via epoxidation and diol formation. mdpi.comrsc.org |

| Niobium(V) Oxide / H₂O₂ | Methyl Linoleate | Aldehydes, Carboxylic Acids | Radical mechanism involving hydroperoxyl radicals. mdpi.commdpi.com |

Ozonolysis is a well-established and powerful method for cleaving carbon-carbon double bonds, widely applied in both industrial and laboratory settings for the production of aldehydes, ketones, and carboxylic acids from unsaturated fatty acids. wikipedia.orgbyjus.com The reaction of an alkene with ozone (O₃) initially forms an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. acs.org The subsequent workup of the ozonide determines the final products.

In the context of producing this compound, the ozonolysis of an unsaturated fatty acid like oleic acid is the first step. bham.ac.ukcopernicus.org A reductive workup is then employed to obtain the aldehyde functionality. mdpi.com This can be achieved using various reducing agents such as zinc dust in acetic acid or dimethyl sulfide. google.com The reductive ozonolysis of oleic acid cleaves the double bond at the C9-C10 position, yielding nonanal (B32974) and 9-oxononanoic acid (or its corresponding aldehyde-ester if the methyl ester of oleic acid is used). mdpi.comgoogle.com

On an industrial scale, ozonolysis is used for the production of azelaic acid and pelargonic acid from oleic acid, where 9-oxononanoic acid is a key intermediate that is subsequently oxidized. byjus.comgoogle.com While effective, industrial-scale ozonolysis can be expensive and requires specialized equipment for ozone generation and handling due to the exothermic and potentially hazardous nature of the reaction. mdpi.comgoogle.com

At the laboratory scale, ozonolysis is a common synthetic procedure. acs.orgresearchgate.net Reactions are often carried out at low temperatures, such as -78 °C, in solvents like methanol (B129727) or dichloromethane (B109758) to control the reaction and stabilize the ozonide intermediates. wikipedia.orgbyjus.com Recent developments in flow chemistry offer safer and more controlled methods for performing ozonolysis, minimizing the accumulation of potentially explosive ozonides. acs.orgresearchgate.netosti.gov

| Scale | Precursor | Key Products from Reductive Ozonolysis | Common Conditions/Reagents |

| Industrial | Oleic Acid | Nonanal, 9-Oxononanoic Acid (intermediate) | Ozone, followed by oxidative or reductive workup. mdpi.combyjus.comgoogle.com |

| Laboratory | Oleic Acid, Palmitoleic Acid | Nonanal, 9-Oxononanoic Acid, Azelaic Acid | Ozone in methanol or dichloromethane at low temperatures (-78 °C), followed by reductive quench (e.g., NaHSO₃) or oxidative workup. wikipedia.orgbyjus.comacs.org |

Rational Design and Synthesis of Specific Isomers and Derivatives

The synthesis of specific isomers and derivatives of oxononanoic acids often requires multi-step organic reactions that allow for precise control over the placement of functional groups.

The synthesis of branched-chain oxononanoic acids, such as 7-methyl-8-oxononanoic acid, involves building the carbon skeleton with the desired branching and functional groups in a controlled manner. One documented method for preparing 7-methyl-8-oxononanoic acid starts from diethyl 2-acetyl-2-methyl-suberate, which is then hydrolyzed. This precursor itself can be synthesized from ethyl 2-methylacetoacetate (B1246266) and ethyl 5-bromohexanoate. This approach exemplifies a classic carbon-carbon bond-forming strategy followed by functional group manipulation to arrive at the target molecule.

Another example is the synthesis of 9-(3-methyl-5-pentyl-2-furyl)nonanoic acid, a furanoid fatty acid derivative. tandfonline.com While not a simple branched-chain oxo acid, its synthesis illustrates the construction of complex fatty acid derivatives. The synthesis begins with the radical addition of hexanal and 1,1-diethoxy-2-methyl-2-propene to form a γ-oxoaldehyde acetal. tandfonline.com This intermediate is then cyclized to a furan, formylated, and subjected to a Wittig reaction with (7-carbomethoxyheptyl)triphenylphosphonium bromide. tandfonline.com Subsequent hydrogenation and hydrolysis yield the final branched-chain furanoid fatty acid. tandfonline.com These examples highlight the use of well-established organic reactions to create specific substitution patterns on the nonanoic acid backbone.

| Target Compound | Key Precursors/Intermediates | Key Reactions |

| 7-Methyl-8-oxononanoic acid | Diethyl 2-acetyl-2-methyl-suberate, Ethyl 2-methylacetoacetate, Ethyl 5-bromohexanoate | Hydrolysis |

| 9-(3-Methyl-5-pentyl-2-furyl)nonanoic acid | Hexanal, 1,1-Diethoxy-2-methyl-2-propene, (7-Carbomethoxyheptyl)triphenylphosphonium bromide | Radical addition, Cyclization, Vilsmeier formylation, Wittig reaction, Hydrogenation, Hydrolysis |

Chemical and Biocatalytic Synthesis Methodologies

Biocatalytic Synthesis

The use of isotopically labeled compounds is a powerful tool for elucidating metabolic pathways and reaction mechanisms. While direct research on the synthesis of deuterated 5-oxononanoic acid for mechanistic probes is not extensively documented in available literature, significant studies have been conducted on its structural isomer, 4-oxononanoic acid. This research provides a clear example of how deuterium (B1214612) labeling is employed to trace the biotransformation of a keto acid.

Specifically, deuterium-labeled 4-oxononanoic acid has been synthesized to serve as a mechanistic probe to confirm its role as a precursor to γ-nonalactone, an important aroma compound in wine. researchgate.net The biotransformation of 4-oxononanoic acid to γ-nonalactone by the yeast Saccharomyces cerevisiae during alcoholic fermentation was demonstrated using a deuterated analog, d₆-4-oxononanoic acid. researchgate.net

The synthesis of this labeled compound, however, presented challenges. An attempted synthesis of ²H₆-4-oxononanoic acid involved heating its precursor, isopropyl 4-oxononanoate, in deuterium oxide (²H₂O) with deuterium chloride (DCl) as a catalyst. researchgate.net The goal was to exchange the six protons on the carbons adjacent to the ketone and carboxyl groups with deuterium atoms.

However, analysis of the product revealed incomplete labeling. Instead of the desired ²H₆ isotopologue, a mixture of various deuterium-labeled versions was obtained, with ²H₄- and ²H₅-4-oxononanoic acid being predominant. researchgate.net This incomplete exchange highlights the technical difficulties in achieving full deuteration at specific positions in the molecule under these conditions. researchgate.net Despite these challenges, the successfully synthesized labeled mixtures were crucial for mechanistic studies. By spiking grape musts with the deuterium-labeled 4-oxononanoic acid before fermentation, researchers could track the label through the process. Analysis of the resulting wine confirmed the presence of labeled γ-nonalactone, providing direct evidence that 4-oxononanoic acid is a key precursor in its formation. researchgate.net The enzymatic reduction of the ketone at the C-4 position to a hydroxyl group, followed by acid-catalyzed intramolecular cyclization (lactonization), was thus confirmed as the transformation pathway. researchgate.net

Interactive Data Table: Deuterium Labeling of 4-Oxononanoic Acid for Mechanistic Studies

| Parameter | Details | Research Findings | Source |

| Objective | To synthesize a deuterated analog of 4-oxononanoic acid to probe its role as a precursor to γ-nonalactone. | The synthesized labeled compound successfully confirmed the biotransformation pathway. | researchgate.net |

| Precursor Compound | Isopropyl 4-oxononanoate | This ester was used as the starting material for the deuterium exchange reaction. | researchgate.net |

| Labeling Reagents | Deuterium oxide (²H₂O) and Deuterium chloride (35% w/v in ²H₂O) | These reagents were used to facilitate the H/D exchange at the α-positions to the carbonyl groups. | researchgate.net |

| Reaction Conditions | Heated at reflux for 7 days. | Extended heating was employed to maximize the deuterium incorporation. | researchgate.net |

| Outcome of Synthesis | Incomplete Deuteration | A mixture of isotopologues was formed, primarily ²H₄- and ²H₅-4-oxononanoic acid, instead of the target ²H₆-4-oxononanoic acid. | researchgate.net |

| Application | Mechanistic Probe in Fermentation | Labeled d₆-4-oxononanoic acid was added to Merlot and Cabernet Sauvignon grape musts before fermentation. | researchgate.net |

| Confirmation | Detection of Labeled Product | The presence of deuterated γ-nonalactone in the final wine confirmed that 4-oxononanoic acid is a direct precursor. | researchgate.net |

Advanced Analytical Chemistry and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the definitive structural elucidation of organic molecules, including 5-Oxononanoic acid. figshare.com It provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are utilized to confirm the structure.

While a complete, publicly available, and verified NMR spectral dataset for this compound is not readily found in the search results, the expected chemical shifts can be predicted based on its structure. The ¹H NMR spectrum would show characteristic signals for the protons in different chemical environments, such as the methyl group, the methylene (B1212753) groups adjacent to the carbonyls, and the other methylene groups in the alkyl chain. Similarly, the ¹³C NMR spectrum would display distinct peaks for each of the nine carbon atoms, with the carbonyl carbons and the carboxyl carbon appearing at the lowest fields (highest ppm values). nih.gov

Proton (1H) NMR for Structural Confirmation

Chromatographic Separation Techniques

Chromatographic methods are crucial for the purification of this compound from reaction mixtures and for its quantification in complex samples.

High-Performance Liquid Chromatography (HPLC) is a primary technique for both the purification and quantification of oxo fatty acids like this compound. In the analysis of a related compound, 8(S)-amino-2(R)-methyl-7-oxononanoic acid, reversed-phase HPLC was instrumental in its isolation from a fermentation broth. acs.org The purification process involved a gradient of acetonitrile (B52724) in water with 0.05% trifluoroacetic acid on a C-18 column. acs.org Similarly, HPLC is used for the quantification of related compounds like 9-oxononanoic acid in biological samples, often following an extraction step. nih.govjst.go.jp The purity of compounds like N-acetylneuraminic acid is also confirmed by HPLC. vwr.com

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating analytes from complex matrices before instrumental analysis. SPE with strong anion exchange columns has been effectively used for the extraction of organic acids from urine, demonstrating high extraction efficiencies for many compounds. nih.gov This method offers an advantage over liquid-liquid extraction due to higher recoveries for a broad range of compounds. nih.gov For lipid analysis, SPE cartridges with aminopropyl bonded phases can separate lipid classes, although acidic phospholipids (B1166683) may be strongly retained. aocs.org ODS (octadecylsilane) cartridges are also employed for the enrichment of free fatty acids from aqueous samples. aocs.org

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by strong absorption bands corresponding to the carboxylic acid and ketone functionalities. The carboxylic acid group would exhibit a broad O-H stretching band and a C=O stretching band. The ketone group would show a distinct C=O stretching vibration at a slightly different frequency. While a specific IR spectrum for this compound is not provided, the analysis of related keto acids, such as 2-oxo-octanoic acid, confirms the utility of IR spectroscopy in identifying these characteristic functional groups. rsc.org The study of 7-methyl-8-oxononanoic acid also utilized IR spectroscopy for structural identification. researchgate.net

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid C=O Stretch | ~1700-1725 |

| Ketone C=O Stretch | ~1715 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| This table presents typical ranges for the indicated functional groups. |

Chemometric and Metabolomics Data Integration for Comprehensive Analysis

The integration of analytical data with chemometric and metabolomics approaches allows for a comprehensive understanding of the role of compounds like this compound in complex biological systems. Metabolomics studies have identified 9-oxononanoic acid as a differential metabolite in schizophrenia, highlighting its potential as a biomarker. frontiersin.org Chemometric analysis, which involves the use of multivariate statistics to analyze chemical data, has been applied to differentiate geographical sources of natural products and to identify bioactive compounds in complex mixtures. mdpi.com This approach, often combining LC-MS and NMR data, is crucial in modern drug discovery and natural product research for prioritizing fractions for isolation and identifying novel secondary metabolites. nih.govresearchgate.net

Biological Roles and Mechanistic Insights

Enzyme Modulation and Signal Transduction Pathways

9-Oxononanoic acid, an oxidized fatty acid formed from the autoxidation of linoleic acid, plays a critical role in modulating key enzymatic activities that initiate cellular signaling cascades. lipidmaps.org Its influence is particularly pronounced in the context of inflammatory and hemostatic processes.

Activation of Phospholipase A2 (PLA2) and its Implications

Research has firmly established that 9-ONA stimulates the activity of Phospholipase A2 (PLA2), a pivotal enzyme in cellular signal transduction. biorbyt.commolnova.comjst.go.jp PLA2 catalyzes the hydrolysis of phospholipids (B1166683) at the sn-2 position, a rate-limiting step that releases free fatty acids, most notably arachidonic acid, from cellular membranes. biorbyt.commolnova.comjst.go.jp This action is fundamental to initiating the arachidonate (B1239269) cascade. biorbyt.commolnova.comjst.go.jp

Studies have demonstrated that the addition of synthesized 9-ONA to human blood samples resumes PLA2 activity. core.ac.uk This finding underscores 9-ONA's role as a primary inducer of this key enzyme, which was previously an unknown factor in activating the cascade. biorbyt.commolnova.com The stimulation of PLA2 by 9-ONA has significant implications for processes like platelet aggregation and inflammation. biorbyt.commolnova.comfrontiersin.org

Influence on the Arachidonate Cascade and Eicosanoid Production

By activating PLA2, 9-ONA serves as an initiator of the arachidonate cascade, the metabolic pathway that converts arachidonic acid into a variety of biologically active lipids known as eicosanoids. biorbyt.commolnova.comjst.go.jporcid.org These signaling molecules, which include prostaglandins, thromboxanes, and leukotrienes, are critical regulators of numerous physiological processes. jst.go.jp

A direct consequence of 9-ONA-induced PLA2 activation is the enhanced production of thromboxane (B8750289) A2 (TxA2), a potent vasoconstrictor and promoter of platelet aggregation. biorbyt.commolnova.comfrontiersin.org The production of TxA2's stable metabolite, thromboxane B2 (TxB2), has been shown to increase significantly in the presence of 9-ONA in a dose-dependent manner. lipidmaps.orgbiorbyt.commolnova.com This directly links the lipid peroxidation product to the generation of pro-thrombotic and inflammatory signals. biorbyt.commolnova.com Interestingly, the stimulation of the arachidonate cascade by 9-ONA also leads to the production of prostacyclin (PGI2), which acts as a potent vasodilator and an inhibitor of platelet aggregation, highlighting the complex regulatory balance influenced by this compound. biorbyt.commolnova.com

| Action | Target Enzyme | Key Products | Physiological Implication | Reference |

|---|---|---|---|---|

| Stimulation | Phospholipase A2 (PLA2) | Arachidonic Acid | Initiation of the arachidonate cascade | biorbyt.commolnova.comjst.go.jp |

| Induction | Cyclooxygenases | Thromboxane A2 (TxA2) | Inducement of platelet aggregation and vasoconstriction | biorbyt.commolnova.comcore.ac.uk |

| Induction | Cyclooxygenases | Prostacyclin (PGI2) | Inhibition of platelet aggregation and vasodilation | biorbyt.commolnova.com |

Roles in Plant Stress Response and Systemic Immunity

In the realm of plant biology, 9-ONA has emerged as a crucial signaling molecule involved in the plant's defense against pathogens. It is a key component in the establishment of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that develops in tissues distant from the initial infection site. oup.commedchemexpress.comoup.com

Contribution to Systemic Acquired Resistance (SAR) Induction in Arabidopsis thaliana

9-Oxononanoic acid is a precursor to azelaic acid (AzA), another important SAR signal. medchemexpress.comoup.com Both are C9 lipid peroxidation products that have been linked to systemic rather than local plant resistance. medchemexpress.comoup.com Studies using the model plant Arabidopsis thaliana have shown that exogenously applied 9-ONA can induce SAR in systemic, untreated leaves. medchemexpress.comoup.com Notably, 9-ONA was found to be effective at a concentration four times lower than that required for AzA to induce a similar response, suggesting that the in planta oxidation of 9-ONA to AzA may contribute to its high efficacy. medchemexpress.comoup.com The accumulation of 9-ONA and AzA is associated with the oxidation of thylakoid membrane lipids.

Interplay with ENHANCED DISEASE SUSCEPTIBILITY1 (EDS1) Pathways in Plant Defense

The function of 9-ONA in SAR is intrinsically linked to the ENHANCED DISEASE SUSCEPTIBILITY1 (EDS1) protein, a central regulator of plant defense signaling, particularly for salicylic (B10762653) acid-dependent defenses. oup.commedchemexpress.comoup.com Research has revealed that the accumulation of 9-ONA and its derivative, AzA, in plant extracts is dependent on the presence of a functional EDS1 protein. oup.com

In experiments using Arabidopsis mutants, it was found that while local defense responses can remain intact in eds1 mutants, the generation of the SAR signal is abolished. medchemexpress.comoup.com By comparing the metabolic profiles of wild-type plants with eds1 mutants, researchers identified 9-ONA as a key metabolite that accumulates in an EDS1-dependent manner and contributes specifically to the systemic phase of resistance. oup.commedchemexpress.comoup.com This indicates that EDS1 directly or indirectly promotes the accumulation of 9-ONA, possibly by activating pathways that lead to its release from galactolipids or by promoting lipid peroxidation. medchemexpress.comoup.com

| Process | Organism | Key Interacting Component | Outcome | Reference |

|---|---|---|---|---|

| Systemic Acquired Resistance (SAR) | Arabidopsis thaliana | Azelaic Acid (as precursor) | Induces broad-spectrum disease resistance in distal leaves | medchemexpress.comoup.com |

| Plant Defense Signaling | Arabidopsis thaliana | ENHANCED DISEASE SUSCEPTIBILITY1 (EDS1) | Accumulation of 9-ONA is dependent on EDS1, linking it to a critical defense signaling pathway | oup.commedchemexpress.comoup.com |

Interactions with Microbial Systems

The role of 9-Oxononanoic acid extends to interactions with microbial life, both in industrial applications and natural ecosystems. While direct interactions are an emerging area of study, the function of its precursor, zearalenone, and its derivative, azelaic acid, provide context.

In an industrial setting, certain microbial species are integral to the synthesis of 9-ONA. Species of the fungus Fusarium, such as F. graminearum, are cultivated on grain substrates to produce the mycotoxin zearalenone. nih.gov This precursor then undergoes oxidative cleavage to yield 9-Oxononanoic acid, demonstrating a direct use of a microbial system for its production. nih.gov

Furthermore, the derivative of 9-ONA, azelaic acid, is known to modulate microbial communities. For instance, azelaic acid monoethyl ester, a related compound, has demonstrated antifungal activity against Cladosporium herbarum. In marine and soil environments, azelaic acid can be used as a carbon source by some heterotrophic bacteria, thereby structuring microbial populations, while being inhibitory to others. This suggests that oxo-fatty acids like 9-ONA and their derivatives can act as important infochemicals in complex microbial ecosystems.

Investigation of Bioactivities in Microbial Metabolite Research

The study of microbial metabolites has revealed a diverse array of chemical structures with significant biological activities. Derivatives of nonanoic acid, particularly oxo-nonanoic acids, have been identified in various microorganisms and investigated for their roles in antimicrobial activity, enzymatic inhibition, and metabolic stress responses.

Research into natural products with activity against methicillin-resistant Staphylococcus aureus (MRSA) has led to the exploration of metabolites from soil-dwelling bacteria. nih.gov In one such study, metabolomics analysis of fractions from two Streptomyces sp. isolates resulted in the identification of several compounds, including 8-methyl-5-oxononanoic acid. nih.gov This investigation was part of a broader screening effort to discover new anti-MRSA agents, highlighting the compound's relevance in the context of antimicrobial research. nih.gov While the study successfully isolated 8-methyl-5-oxononanoic acid, its specific minimum inhibitory concentration (MIC) against MRSA or B. subtilis was not reported alongside the other tested compounds. nih.gov

In a different screening program focused on inhibitors of leukotriene-A4 (LTA4) hydrolase, an enzyme involved in the biosynthesis of the inflammatory mediator leukotriene-B4, a novel amino acid was discovered. acs.org The soil microorganism Streptomyces diastaticus was found to produce 8(S)-amino-2(R)-methyl-7-oxononanoic acid. acs.org This metabolite demonstrated potent inhibitory activity against LTA4 hydrolase, with a reported IC50 value of 0.6 μM, warranting further biological investigation. acs.org

The role of oxononanoic acid derivatives has also been examined in the context of gut microbiology and lipid metabolism. A study on beef steers investigated the effects of direct-fed microbials on the rumen metabolome. mdpi.com The results showed that dietary supplementation with a specific probiotic mixture containing Saccharomyces cerevisiae, Enterococcus lactis, and Lactobacillus casei led to decreased concentrations of 9-oxononanoic acid, a major product of linoleic acid peroxidation. mdpi.com This finding suggests that certain microbial species can modulate the levels of lipid peroxidation products within the rumen environment. mdpi.com

Furthermore, the involvement of these compounds in microbial stress responses has been noted. In experiments with the bioleaching microorganism Acidithiobacillus caldus, the metabolite 8-amino-7-oxononanoic acid was observed to be downregulated during acid stress tolerance. frontiersin.org This suggests a potential role for the compound or its metabolic pathway in the bacterium's adaptation to acidic environments. frontiersin.org

Interactive Data Table: Bioactivities of Oxononanoic Acid Derivatives from Microbial Sources

The following table summarizes research findings on the bioactivities of 5-Oxononanoic acid and its derivatives as identified in microbial metabolite research.

| Compound Name | Microbial Source | Investigated Bioactivity/Role | Key Finding | Citation |

| 8-methyl-5-oxononanoic acid | Streptomyces sp. | Antimicrobial (Anti-MRSA Screening) | Isolated during screening for anti-MRSA agents. | nih.gov |

| 8(S)-amino-2(R)-methyl-7-oxononanoic acid | Streptomyces diastaticus | Enzyme Inhibition | Potent inhibitor of leukotriene-A4 (LTA4) hydrolase. | acs.org |

| 9-oxononanoic acid | Rumen Microbiome | Fatty Acid Peroxidation | Concentration reduced by supplementation with S. cerevisiae, E. lactis, and L. casei. | mdpi.com |

| 8-amino-7-oxononanoic acid | Acidithiobacillus caldus | Microbial Stress Response | Downregulated during acid stress tolerance experiments. | frontiersin.org |

Environmental Dynamics and Atmospheric Significance

Heterogeneous Chemical Reactions at Interfaces

Heterogeneous reactions, those occurring at the interface between two phases, are fundamental to understanding the atmospheric lifecycle of many organic compounds. For 5-oxononanoic acid, its formation is a key consequence of such reactions involving unsaturated fatty acids present on the surface of atmospheric aerosols.

Ozonolysis of Fatty Acid Monolayers at Air-Water Interfaces

The ozonolysis of unsaturated fatty acids, such as oleic acid, at the air-water interface is a primary pathway for the formation of this compound in the atmosphere. copernicus.orgbham.ac.ukcopernicus.org Oleic acid, a common component of cooking emissions and marine aerosols, can form a monolayer on the surface of aqueous aerosol particles. nih.gov When these particles react with ozone, the double bond in the oleic acid molecule is cleaved, leading to the formation of several products, including this compound (also referred to as 9-oxononanoic acid in some literature). copernicus.orgbham.ac.ukcopernicus.orgresearchgate.net

The reaction proceeds via the formation of a primary ozonide (molozonide), which then decomposes into two sets of products. copernicus.orgbham.ac.uk One pathway yields nonanal (B32974) and a Criegee intermediate, while the other produces 9-oxononanoic acid and another Criegee intermediate. copernicus.orgresearchgate.net These initial products can then undergo further reactions. copernicus.org

Studies have shown that after the ozonolysis of an oleic acid monolayer, a residual organic film can persist at the air-water interface, particularly at lower, atmospherically relevant temperatures. copernicus.orgbham.ac.ukresearchgate.net This product film is believed to be a mixture that includes 9-oxononanoic acid and azelaic acid, which are less volatile and more water-soluble than the initial oleic acid. copernicus.orgbham.ac.ukresearchgate.net The persistence of this film is significant as it can continue to influence the physical and chemical properties of the aerosol particle. copernicus.orgbham.ac.uknih.gov

Atmospheric Fate and Product Persistence

Once formed, the atmospheric fate of this compound is governed by its physical properties and further chemical reactions. Its persistence in the aerosol phase has important implications for atmospheric chemistry and climate.

Kinetic Studies of Oxononanoic Acid Formation in Atmospheric Processes

Kinetic studies of the ozonolysis of oleic acid provide insights into the formation rate of 9-oxononanoic acid. The reaction between ozone and oleic acid monolayers has been investigated under various conditions.

| Temperature (°C) | Rate Coefficient (cm² s⁻¹) | Reference |

| 21 ± 1 | (2.2 ± 0.4) x 10⁻¹⁰ | copernicus.orgresearchgate.net |

| 2 ± 1 | (2.2 ± 0.2) x 10⁻¹⁰ | copernicus.orgresearchgate.net |

| Not Specified | (7.3 ± 0.9) x 10⁻¹¹ | stfc.ac.uk |

The data indicates that the reaction rate is not significantly affected by a decrease in temperature from 21 °C to 2 °C. copernicus.orgresearchgate.net The atmospheric lifetime of oleic acid in aerosols is estimated to be on the order of hours, which is longer than what might be expected from laboratory studies on pure oleic acid, suggesting that the physical state of the aerosol (e.g., viscosity) can affect reaction rates. nih.govstfc.ac.uk The formation of a product film containing 9-oxononanoic acid can also influence the uptake of ozone by the aerosol particle. copernicus.org

Role in Aerosol Properties and Cloud Formation Potential

The presence of this compound and other oxidation products in an aerosol particle can significantly alter its properties, particularly its ability to act as a cloud condensation nucleus (CCN). copernicus.orgnih.govacs.org CCN are particles on which cloud droplets form, and their abundance and properties are a key uncertainty in climate models. copernicus.orgcopernicus.orgresearchgate.netnih.gov

The oxidative aging of organic aerosols, including the formation of 9-oxononanoic acid from oleic acid, generally increases the hygroscopicity of the particles. copernicus.orgnih.govacs.orgresearchgate.net The conversion of aldehyde groups to more water-soluble carboxylic acid groups, such as the oxidation of 9-oxononanoic acid to azelaic acid, is a key chemical change that enhances CCN activity. nih.govacs.org Even small changes in the chemical composition of an aerosol can lead to a significant increase in its ability to form cloud droplets. nih.govacs.org

Furthermore, the product film containing 9-oxononanoic acid can reduce the surface tension of the aerosol droplet. copernicus.orgcopernicus.org A lower surface tension makes it easier for water vapor to condense on the particle, thereby promoting cloud droplet formation at lower supersaturations. stfc.ac.uknih.govacs.org Therefore, the atmospheric production of this compound is an important process that can influence cloud formation and, consequently, the Earth's climate. copernicus.org

Advanced Research Applications and Future Directions

Precursor in Biopolymer and Specialty Chemical Synthesis

Currently, there is limited direct scientific literature identifying 5-oxononanoic acid as a primary precursor in biopolymer and specialty chemical synthesis. Research in this area has largely focused on its isomer, 9-oxononanoic acid, which is recognized as a valuable monomeric building block derived from the oxidation of unsaturated fatty acids like linoleic acid. ebi.ac.ukeuropa.euresearchgate.net This isomer is a precursor for producing azelaic acid, a dicarboxylic acid used in the synthesis of high-performance polymers and plasticizers. europa.euacs.org Similarly, 4-oxononanoic acid is noted as a precursor for derivatives used in pharmaceuticals. The potential of this compound for similar applications remains an area for future investigation.

Metabolomic Profiling and Biomarker Discovery

Metabolomic studies are increasingly identifying this compound derivatives as significant molecules for understanding disease processes and discovering potential biomarkers. The compound itself is cataloged in metabolomics databases, confirming its presence and relevance in biological systems. nih.gov

Research has specifically highlighted two derivatives in metabolomic profiling:

8-methyl-5-oxononanoic acid: This methylated derivative was identified during a metabolomics-guided search for anti-MRSA (Methicillin-resistant Staphylococcus aureus) agents from soil Streptomyces species. nih.govresearchgate.net Its discovery underscores the utility of advanced analytical techniques in profiling microbial metabolomes to uncover novel or known compounds within complex biological extracts. nih.govresearchgate.net

5-Oxononanoylcarnitine: This molecule is an acylcarnitine ester of this compound. hmdb.ca Acylcarnitines are crucial for transporting fatty acids into the mitochondria for beta-oxidation, a key energy-producing process. hmdb.ca As such, medium-chain acylcarnitines are recognized as potentially valuable markers for inherited disorders of fatty acid metabolism. hmdb.ca The Human Metabolome Database (HMDB) links 5-oxononanoylcarnitine to several conditions, indicating its potential as a biomarker in a range of human diseases. hmdb.ca

Table 1: this compound Derivatives in Metabolomic and Biomarker Research

| Derivative | Context of Discovery | Associated Organism/System | Potential Application | Source(s) |

|---|---|---|---|---|

| 8-methyl-5-oxononanoic acid | Metabolomic profiling of bacterial extracts | Soil Streptomyces sp. | Identification of bioactive secondary metabolites with anti-MRSA properties. | nih.govresearchgate.net |

| 5-Oxononanoylcarnitine | Metabolomic database annotation | Human | Biomarker for inherited disorders of fatty acid metabolism and various diseases including cardiovascular and cancer. | hmdb.ca |

Contributions to Lipid Mediator Research and Lipid Signaling Investigations

The role of oxo-fatty acids in lipid signaling is an area of intense research, particularly concerning products of lipid peroxidation. However, investigations into lipid mediators have predominantly focused on isomers other than this compound.

Extensive research has demonstrated that 9-oxononanoic acid (9-ONA) , a major product of linoleic acid peroxidation, acts as a significant signaling molecule. nih.govjst.go.jp It has been shown to stimulate the activity of phospholipase A₂ (PLA₂), a critical enzyme that initiates the arachidonate (B1239269) cascade, leading to the production of eicosanoids like thromboxane (B8750289) A₂. ebi.ac.uknih.govjst.go.jpcaymanchem.com This positions 9-ONA as an important inducer of platelet aggregation and a contributor to inflammatory processes. nih.govmedchemexpress.com In plants, 9-ONA and its downstream product, azelaic acid, are involved in signaling for systemic acquired resistance, a form of broad-spectrum immunity. researchgate.netoup.com

Furthermore, adducts such as Nϵ-(4-Oxononanoyl)lysine , derived from the 4-oxo isomer, have been identified as pro-inflammatory ligands, highlighting another mechanism by which oxidized fatty acids contribute to signaling in disease states like atherosclerosis. nih.gov

While the signaling roles for the 4- and 9-oxo isomers are well-documented, direct evidence detailing the specific contributions of this compound to lipid mediator research and signaling pathways is not prevalent in current scientific literature. Its potential involvement remains a subject for future exploration.

Q & A

Q. How can researchers design experiments to investigate the metabolic pathways involving this compound in biological systems?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) tracks metabolic incorporation. Combine in vitro assays (e.g., enzyme kinetics with acyl-CoA synthetases) and in vivo models (knockout organisms) to identify intermediates. Data should be analyzed using kinetic modeling software (e.g., COPASI) to map pathway dynamics .

Q. What experimental strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Conduct controlled replicate studies under standardized conditions (pH, temperature). Use differential scanning calorimetry (DSC) for stability profiling and dynamic light scattering (DLS) for solubility analysis. Cross-validate findings with independent laboratories to isolate confounding variables .

Q. How should researchers address conflicting data on the biological activity of this compound across different cell lines?

- Methodological Answer : Perform dose-response assays with multiple cell lines (normal vs. cancerous) and validate via orthogonal methods (e.g., RNA sequencing for pathway activation). Include positive/negative controls and statistical tests (ANOVA with post-hoc corrections) to account for variability. Publish raw datasets for meta-analysis .

Q. What computational approaches are effective in predicting the interaction of this compound with lipid-binding proteins?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) modeling (GROMACS) predict binding affinities and conformational changes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Analysis and Reporting

Q. How can researchers ensure reproducibility when reporting experimental data on this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document instrument calibration details, solvent batch numbers, and software versions. Provide raw data in supplementary materials, formatted as .csv or .txt for transparency .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in pharmacological studies?

Q. How should researchers structure a literature review to contextualize novel findings on this compound within existing knowledge?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.